molecular formula C19H13N3O4S B2757067 N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-naphthamide CAS No. 313404-22-7

N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-naphthamide

Cat. No.: B2757067
CAS No.: 313404-22-7
M. Wt: 379.39
InChI Key: WLZBPKIRXUQKHB-UHFFFAOYSA-N
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Description

N-(4-Methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-naphthamide is a synthetic small molecule characterized by a benzothiazole core substituted with a methoxy group at position 4 and a nitro group at position 4. The 2-naphthamide moiety is directly linked to the benzothiazole nitrogen, forming an amide bond. Its synthesis likely involves amide coupling between 4-methoxy-6-nitrobenzo[d]thiazol-2-amine and 2-naphthoyl chloride under standard conditions .

Properties

IUPAC Name

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O4S/c1-26-15-9-14(22(24)25)10-16-17(15)20-19(27-16)21-18(23)13-7-6-11-4-2-3-5-12(11)8-13/h2-10H,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLZBPKIRXUQKHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-naphthamide typically involves the condensation of 4-methoxy-6-nitrobenzo[d]thiazol-2-amine with 2-naphthoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-naphthamide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Biological Activities

Antimicrobial Activity
Research indicates that compounds similar to N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-naphthamide exhibit notable antimicrobial properties. For instance, derivatives of benzo[d]thiazole have been investigated for their effectiveness against various bacterial strains. A study demonstrated that modifications in the structure can enhance the antibacterial activity, suggesting that the nitro group plays a crucial role in this effect .

Anticancer Potential
The compound has shown promise in anticancer research. In vitro studies have indicated that it can inhibit the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. Notably, compounds containing the benzo[d]thiazole moiety have been linked to anti-proliferative effects against several cancer cell lines, including breast and lung cancer .

Therapeutic Applications

Drug Development
this compound is being explored as a lead compound for developing new therapeutic agents. Its structural features allow for modifications that can enhance efficacy and reduce toxicity. Researchers are investigating its potential as a scaffold for designing novel drugs targeting specific diseases, particularly in oncology and infectious diseases .

Case Studies

  • Antibacterial Efficacy Study
    A study published in 2023 evaluated the antibacterial efficacy of this compound against resistant strains of Staphylococcus aureus. The results showed significant inhibition at low concentrations, indicating its potential as an alternative treatment option for antibiotic-resistant infections .
  • Cancer Cell Line Testing
    In another case study, researchers assessed the cytotoxic effects of this compound on human lung cancer cells (A549). The compound exhibited IC50 values in the micromolar range, demonstrating its capability to induce cell death through apoptotic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzothiazole Family

The benzothiazole scaffold is widely explored in medicinal chemistry due to its bioisosteric properties and metabolic stability. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Benzothiazole Derivatives
Compound Name Core Structure Substituents (Benzothiazole) Attached Group Key Biological Activity Synthesis Method
N-(4-Methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-naphthamide Benzo[d]thiazole 4-OCH₃, 6-NO₂ 2-Naphthamide Not reported (inferred antimicrobial) Amide coupling
2-Chloro-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamide Benzo[d]thiazole 6-SCN Chloroacetamide Cytotoxic (CC₅₀ <10 µM) Nucleophilic substitution
N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-hydrazine hydrobromide Thiazole 4-(4-OCH₃-C₆H₄) Tetrahydroazepine hydrazine Cardioprotective Cyclocondensation
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide Triazole-acetamide N/A Naphthyloxy-triazole Not reported 1,3-Dipolar cycloaddition

Substituent Effects on Reactivity and Bioactivity

  • Electron-Withdrawing vs. In contrast, the 6-thiocyanate group in the cytotoxic analogue (Table 1) introduces sulfur-based nucleophilicity, which may contribute to its distinct activity . The 4-methoxy group increases lipophilicity and may improve membrane permeability compared to unsubstituted benzothiazoles.
  • Naphthamide vs. Acetamide Moieties :

    • The 2-naphthamide group in the target compound provides extended aromaticity, enabling π-π stacking interactions absent in simpler acetamide derivatives (e.g., 2-chloroacetamide in ). This could enhance binding affinity to hydrophobic pockets in enzymes or receptors.

Biological Activity

N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-naphthamide is a compound belonging to the class of benzothiazole derivatives, which are recognized for their diverse biological activities. This article focuses on the biological activity of this specific compound, examining its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H12N2O3SC_{15}H_{12}N_{2}O_{3}S, with a molecular weight of 300.34 g/mol. The structure includes a naphthamide core linked to a benzothiazole moiety, which is crucial for its biological activity.

Anticancer Activity

Research indicates that benzothiazole derivatives exhibit significant anticancer properties. A study investigated various benzothiazole compounds, including this compound, for their effects on cancer cell lines such as A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer). The findings demonstrated that this compound inhibits cell proliferation and induces apoptosis through the modulation of key signaling pathways, specifically the AKT and ERK pathways .

Cell Line IC50 (µM) Mechanism of Action
A4311.5Inhibition of AKT/ERK signaling
A5492.0Induction of apoptosis

Anti-inflammatory Properties

This compound has also shown potential as an anti-inflammatory agent. In vitro studies indicated that it significantly reduces the levels of inflammatory cytokines IL-6 and TNF-α in macrophage cell lines (RAW264.7) upon treatment with the compound. This effect suggests its utility in managing inflammatory diseases .

The mechanism of action for this compound involves several biochemical interactions:

  • Inhibition of Cyclooxygenase (COX) Enzymes : The compound inhibits COX enzymes, leading to decreased production of pro-inflammatory prostaglandins.
  • Modulation of Cell Signaling Pathways : It affects critical pathways involved in cell survival and proliferation, particularly by inhibiting AKT and ERK signaling cascades.
  • Induction of Apoptosis : The compound promotes apoptotic processes in cancer cells, contributing to its anticancer efficacy.

Case Studies

A notable study highlighted the synthesis and evaluation of this compound alongside other derivatives. The results showed that this compound not only inhibited tumor growth in vitro but also demonstrated a favorable safety profile in preliminary toxicity assessments .

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